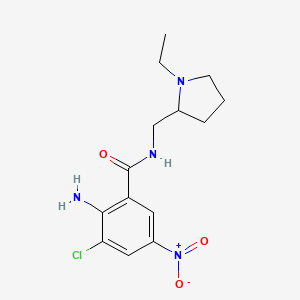
Ethenebis(triphenylphosphine)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenebis(triphenylphosphine)nickel is an organometallic compound that features a nickel center coordinated to two triphenylphosphine ligands and an ethylene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenebis(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and ethylene in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel center. The reaction conditions often involve refluxing the mixture in a suitable solvent like tetrahydrofuran or dichloromethane.
Industrial Production Methods
While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain similar. Large-scale production would involve the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenebis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands, such as phosphites or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ethenebis(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the modeling of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of nickel-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which ethenebis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The triphenylphosphine ligands play a crucial role in stabilizing the nickel center and modulating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(triphenylphosphine)nickel(II) chloride
- Bis(triphenylphosphine)nickel(0)
- Nickel(II) acetylacetonate
Uniqueness
Ethenebis(triphenylphosphine)nickel is unique due to its specific coordination environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of the ethylene ligand allows for unique catalytic properties, particularly in reactions involving olefins.
Eigenschaften
Molekularformel |
C38H34NiP2 |
|---|---|
Molekulargewicht |
611.3 g/mol |
IUPAC-Name |
ethene;nickel;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C2H4.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h2*1-15H;1-2H2; |
InChI-Schlüssel |
FTNAYPLICVXRBN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
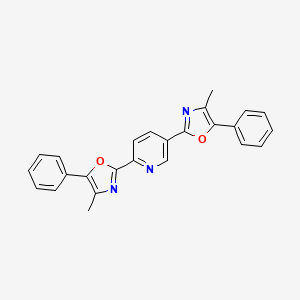
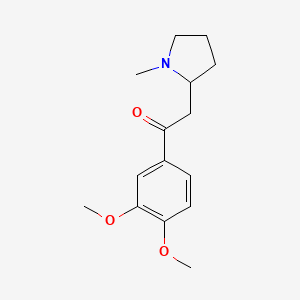
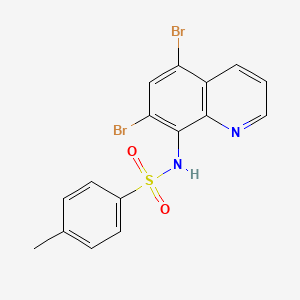


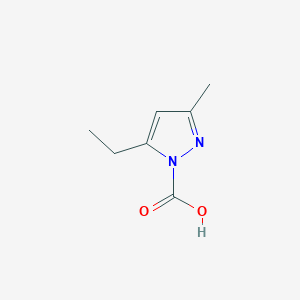
![2-(4-Acetylbenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12880116.png)
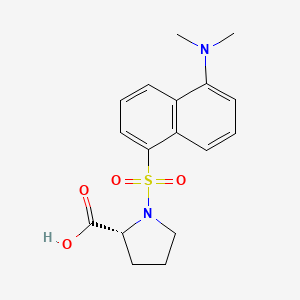
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)
